[3-(Benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone
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Description
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and it has a wide range of biological activities .
Synthesis Analysis
Benzimidazole derivatives can be synthesized through various methods. One of the most common methods involves the reaction of o-phenylenediamine with a carboxylic acid .Molecular Structure Analysis
The benzimidazole ring system has diverse biological activities due to its isostructural pharmacophore of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .Chemical Reactions Analysis
Benzimidazole derivatives show a broad range of chemical and biological properties. They have become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Safety And Hazards
properties
IUPAC Name |
[3-(benzimidazol-1-yl)azetidin-1-yl]-[6-(2-methylpropoxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c1-14(2)12-26-19-8-7-15(9-21-19)20(25)23-10-16(11-23)24-13-22-17-5-3-4-6-18(17)24/h3-9,13-14,16H,10-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPZHMKAWYJLOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=NC=C(C=C1)C(=O)N2CC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[6-(2-methylpropoxy)pyridine-3-carbonyl]azetidin-3-yl}-1H-1,3-benzodiazole |
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